

CCG258208 CAS number and molecular weight

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Compound of Interest		
Compound Name:	CCG258208	
Cat. No.:	B3028431	Get Quote

In-depth Technical Guide: CCG-258208

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-258208 is a small molecule inhibitor targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in a wide array of cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and fibrosis. Dysregulation of the Rho/MRTF/SRF pathway has been implicated in the pathophysiology of various diseases, including cancer and fibrotic disorders. As such, inhibitors of this pathway, like CCG-258208, represent a promising therapeutic strategy. This technical guide provides a comprehensive overview of the available information on CCG-258208, including its chemical properties, mechanism of action, and relevant experimental data.

Chemical and Physical Properties

A thorough search of publicly available scientific databases and chemical supplier catalogs did not yield a specific CAS number or a definitive molecular weight for CCG-258208. While a hydrochloride salt of CCG-258208 is listed by some commercial suppliers, detailed chemical data remains undisclosed in the public domain. This suggests that CCG-258208 may be a compound under active investigation with limited publicly available information.

Data Presentation: Quantitative Data Summary



Due to the limited public information, a comprehensive quantitative data table for CCG-258208 cannot be constructed at this time. Information on related compounds in the same class of Rho/MRTF/SRF inhibitors is available and may offer some comparative insights.

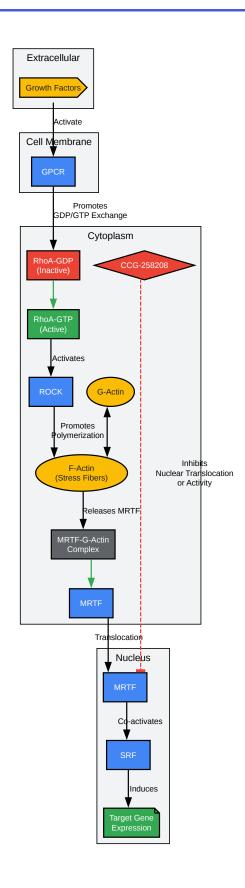
Property	CCG-258208
CAS Number	Not Available
Molecular Weight	Not Available

Mechanism of Action and Signaling Pathway

CCG-258208 functions as an inhibitor of the Rho/MRTF/SRF signaling cascade. This pathway is initiated by the activation of Rho GTPases, which are small signaling G proteins.

Signaling Pathway Diagram





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Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of CCG-258208.



Pathway Description:

- Activation: The pathway is typically initiated by extracellular signals, such as growth factors, binding to G protein-coupled receptors (GPCRs).
- RhoA Activation: This leads to the activation of the small GTPase RhoA, converting it from its inactive GDP-bound state to an active GTP-bound state.
- Cytoskeletal Reorganization: Active RhoA promotes the formation of actin stress fibers through downstream effectors like Rho-associated kinase (ROCK).
- MRTF Release: In resting cells, MRTF is sequestered in the cytoplasm by binding to globular actin (G-actin). The formation of filamentous actin (F-actin) depletes the pool of G-actin, leading to the release of MRTF.
- Nuclear Translocation and Gene Expression: Freed from G-actin, MRTF translocates to the nucleus, where it binds to and co-activates the transcription factor SRF. The MRTF/SRF complex then drives the expression of target genes involved in cell motility, adhesion, and proliferation.

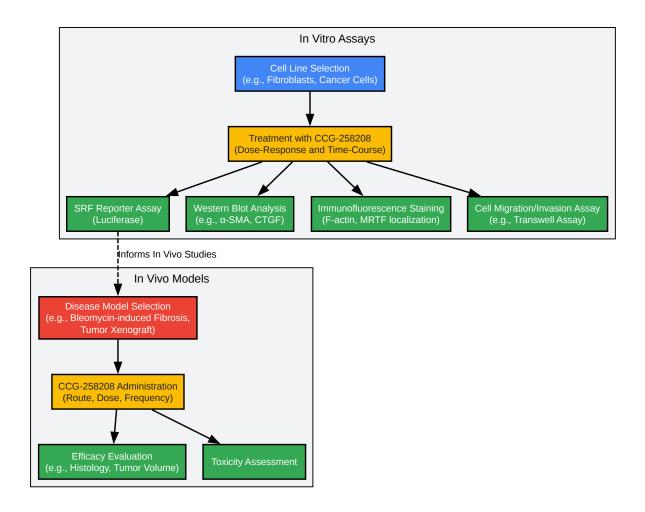
CCG-258208 is believed to exert its inhibitory effect by interfering with the function of MRTF, potentially by preventing its nuclear translocation or by disrupting its interaction with SRF.

Experimental Protocols

Detailed experimental protocols specifically utilizing CCG-258208 are not readily available in published literature. However, based on the known mechanism of action for this class of inhibitors, the following are representative experimental workflows that would be employed to characterize its activity.

Experimental Workflow: Characterizing a Rho/MRTF/SRF Inhibitor





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Caption: A typical experimental workflow for the evaluation of a Rho/MRTF/SRF inhibitor.

Methodologies for Key Experiments:

• SRF Reporter Assay:



- Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an SRF-responsive element (SRE).
- Following transfection, cells are treated with a known activator of the Rho pathway (e.g., serum or LPA) in the presence or absence of varying concentrations of CCG-258208.
- Luciferase activity is measured using a luminometer, with a decrease in luminescence indicating inhibition of SRF-mediated transcription.
- Immunofluorescence Staining for MRTF Localization:
 - Cells are cultured on coverslips and treated with CCG-258208.
 - Cells are then fixed, permeabilized, and incubated with a primary antibody specific for MRTF.
 - A fluorescently labeled secondary antibody is used for detection.
 - The subcellular localization of MRTF (cytoplasmic vs. nuclear) is visualized using fluorescence microscopy. Inhibition would be indicated by the retention of MRTF in the cytoplasm.
- Western Blot Analysis:
 - Protein lysates are collected from cells treated with CCG-258208.
 - Proteins are separated by SDS-PAGE and transferred to a membrane.
 - The membrane is probed with primary antibodies against downstream targets of the Rho/MRTF/SRF pathway, such as alpha-smooth muscle actin (α-SMA) or connective tissue growth factor (CTGF).
 - A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and protein bands are visualized by chemiluminescence.

Conclusion







CCG-258208 is an inhibitor of the Rho/MRTF/SRF signaling pathway, a key regulator of cellular processes relevant to cancer and fibrosis. While specific chemical identifiers and detailed experimental data for CCG-258208 are not widely available in the public domain, the established understanding of its target pathway allows for the design of robust experimental strategies to elucidate its therapeutic potential. Further research and publication of data are necessary to fully characterize the properties and utility of this compound for drug development professionals.

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